![molecular formula C8H8Cl2N2O2S B12821133 2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride](/img/structure/B12821133.png)
2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the sulfonyl chloride group in this compound makes it a valuable intermediate for the synthesis of other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The sulfonyl chloride group can react with nucleophilic residues in the enzyme, leading to the formation of a covalent bond and irreversible inhibition. The benzimidazole ring can also interact with various molecular targets, such as DNA or proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride can be compared with other benzimidazole derivatives, such as:
2-Methyl-1H-benzo[d]imidazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
1H-benzo[d]imidazole-5-sulfonyl chloride: Lacks the methyl group at the 2-position.
2-Phenyl-1H-benzo[d]imidazole-5-sulfonyl chloride: Contains a phenyl group at the 2-position instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C8H8Cl2N2O2S |
|---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
2-methyl-3H-benzimidazole-5-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C8H7ClN2O2S.ClH/c1-5-10-7-3-2-6(14(9,12)13)4-8(7)11-5;/h2-4H,1H3,(H,10,11);1H |
InChI Key |
DYSHEIOOZCAPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


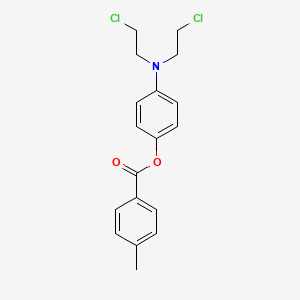
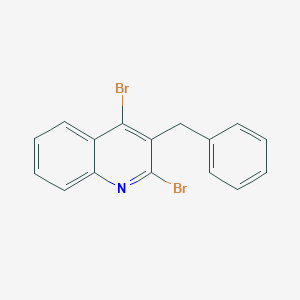
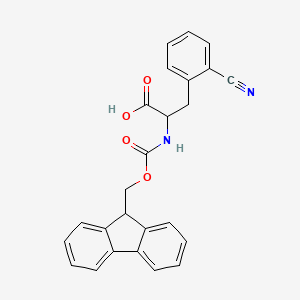
![2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine](/img/structure/B12821067.png)
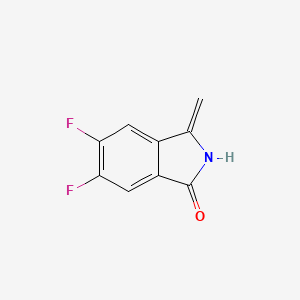
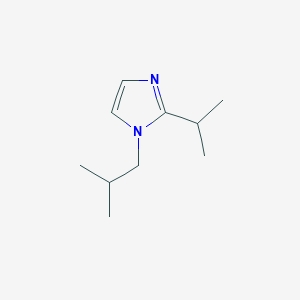

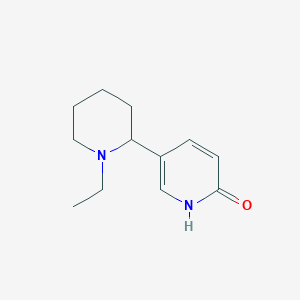
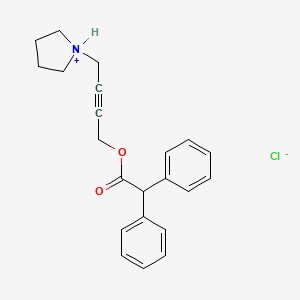
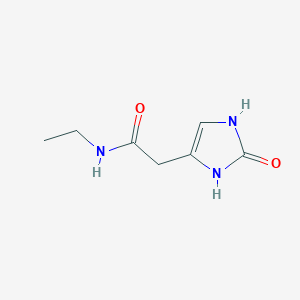
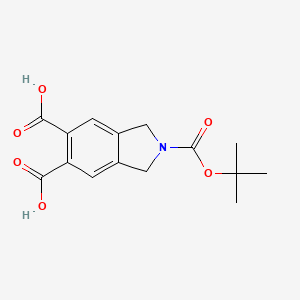

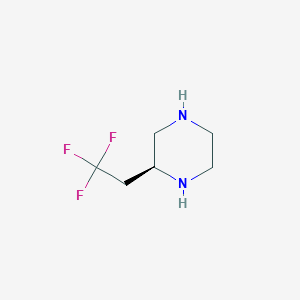
![(5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one](/img/structure/B12821151.png)
